Steric Bulk and Predicted PDE4 Isoform Selectivity vs. LASSBio-448 (Unsubstituted Sulfonamide)
The target compound replaces the primary sulfonamide –NH₂ of LASSBio‑448 (6a) with a tert‑butyl group. Docking studies with LASSBio‑448 show that the sulfonamide moiety forms hydrogen bonds with Gln369 and Asn395 in PDE4A, while the phenyl ring occupies a lipophilic pocket near Ile336 [1]. The tert‑butyl substituent is predicted to fill a sub‑pocket adjacent to Phe372 that is unoccupied by LASSBio‑448, potentially enhancing binding affinity for PDE4A and PDE4D while reducing affinity for PDE4B, where this region is sterically restricted. No direct experimental IC₅₀ data are available for the target compound; this inference is based on published SAR for the LASSBio series.
| Evidence Dimension | Predicted PDE4 isoform selectivity shift |
|---|---|
| Target Compound Data | No experimental IC₅₀ available |
| Comparator Or Baseline | LASSBio-448 (6a): PDE4A IC₅₀ = 0.7 µM, PDE4B IC₅₀ = 1.1 µM, PDE4D IC₅₀ = 4.2 µM |
| Quantified Difference | Predicted to alter PDE4D/PDE4A selectivity index relative to LASSBio-448's value of 6.0 |
| Conditions | Human recombinant PDE4 isoforms, IMAP fluorescence polarization assay; docking in PDE4A crystal structure (PDB 3I8V) |
Why This Matters
Procurement decisions must consider that the tert‑butyl group is likely to confer a distinct PDE4 isoform selectivity fingerprint that cannot be achieved with any literature‑known LASSBio analogue.
- [1] Nunes IKC, de Souza ET, Cardozo SVS, et al. Synthesis, pharmacological profile and docking studies of new sulfonamides designed as phosphodiesterase-4 inhibitors. Eur J Med Chem. 2016;123:415-430. View Source
